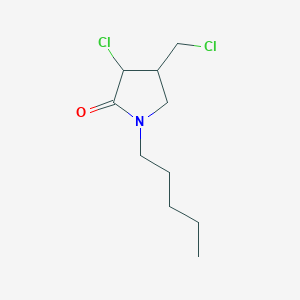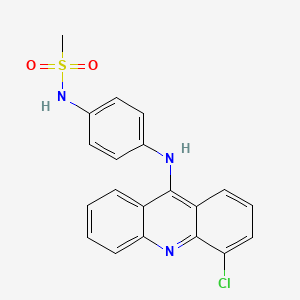![molecular formula C14H11NO3S B14592123 Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- CAS No. 61622-17-1](/img/structure/B14592123.png)
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a hydroxyl group and a sulfonyl group attached to the benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- can be achieved through several methods. One common approach involves the sulfonation of 2-hydroxybenzonitrile with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. The product is then isolated and purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzaldehyde.
Reduction: Formation of 2-amino-5-[(4-methylphenyl)sulfonyl]benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their function.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 2-hydroxy-: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Benzonitrile, 2-(4-methylphenyl)-: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Benzonitrile, 2-hydroxy-5-methyl-:
Uniqueness
Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61622-17-1 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-hydroxy-5-(4-methylphenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-4-12(5-3-10)19(17,18)13-6-7-14(16)11(8-13)9-15/h2-8,16H,1H3 |
InChI Key |
NGVZNTZNDVOMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)
methanone](/img/structure/B14592069.png)
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)

![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)





![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
